N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3S2/c1-31-16-7-5-14(6-8-16)26-18(29)12-33-21-27-17-9-10-32-19(17)20(30)28(21)15-4-2-3-13(11-15)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGKNWLRCRIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxyphenyl group
- A trifluoromethyl substituent
- A thieno[3,2-d]pyrimidin core
This structural diversity is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways such as the Wnt/β-catenin pathway. For instance:
- Wnt Inhibition : Studies have shown that certain derivatives can inhibit Wnt signaling by stabilizing Axin and preventing β-catenin degradation, which is crucial in various cancer types .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Cholinesterases : In vitro studies have reported moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the range of 10.4 μM to 24.3 μM .
Antimicrobial and Anti-inflammatory Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens and anti-inflammatory effects. The presence of functional groups such as methoxy and trifluoromethyl enhances these activities through various mechanisms including the modulation of inflammatory cytokines .
Table 1: Biological Activities of this compound
Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of related compounds, it was found that modifications in the phenyl substituents significantly influenced their potency against various cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethyl enhanced cytotoxic effects compared to their non-substituted counterparts .
Scientific Research Applications
Research indicates that N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibits promising antimicrobial and anticancer properties. The mechanisms underlying these activities are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Antimicrobial Activity : It shows potential in disrupting bacterial cell walls or inhibiting essential metabolic pathways in pathogens.
Anticancer Activity
Studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These results suggest that the compound effectively targets cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
The compound has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant antibacterial effects against Staphylococcus aureus, indicating its potential as an antibiotic agent.
Anticancer Efficacy
A study evaluated the anticancer potential of this compound against various cancer cell lines. The findings indicated enhanced cytotoxicity linked to increased cellular uptake and interaction with DNA.
Antibacterial Activity
In another investigation focusing on its antibacterial properties, derivatives of this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed significant antibacterial activity, suggesting its potential for development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are classified based on core modifications and substituent variations. Below is a detailed comparison:
Table 1: Core Structure and Substituent Variations
Key Findings:
Core Modifications: Thieno[3,2-d]pyrimidinone derivatives (e.g., target compound, ) exhibit superior kinase binding compared to dihydropyrimidinones (e.g., ) due to rigidified bicyclic structures . Quinazolinone analogs (e.g., ) show reduced metabolic stability compared to thienopyrimidinones, likely due to increased ring oxidation .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 3-(trifluoromethyl)phenyl group in the target compound enhances kinase affinity compared to 4-methylphenyl () or unsubstituted cores ().
- Acetamide Substituents : 4-Methoxyphenyl improves solubility vs. 4-(trifluoromethoxy)phenyl (), but the latter may enhance blood-brain barrier penetration .
Biological Activity :
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Retrosynthetic Disconnection
A retrosynthetic analysis of N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide reveals several strategic disconnections:
- The thioacetamide linkage suggests a late-stage nucleophilic substitution, where a 2-mercaptothieno[3,2-d]pyrimidinone derivative reacts with a haloacetamide.
- The N-acylation with 4-methoxyaniline points toward a modular approach, where the acetamide moiety is introduced via reaction with 4-methoxyaniline or its derivatives.
- The construction of the thieno[3,2-d]pyrimidinone core, bearing the 3-(trifluoromethyl)phenyl substituent, is likely achieved through annulation reactions involving appropriately substituted thiophene and pyrimidine precursors.
General Synthetic Strategy
The synthesis can be broadly divided into the following stages:
- Construction of the thieno[3,2-d]pyrimidinone core with the requisite substituents.
- Introduction of the mercapto (thio) functionality at the 2-position.
- Synthesis of the N-(4-methoxyphenyl)haloacetamide intermediate.
- Coupling of the mercaptothieno[3,2-d]pyrimidinone with the haloacetamide to yield the final product.
Each of these stages involves specific challenges, including regioselective functionalization, control of reaction conditions to prevent side reactions, and purification of intermediates.
Synthesis of the Thieno[3,2-d]pyrimidinone Core
Classical Annulation Approaches
The thieno[3,2-d]pyrimidinone ring system is typically synthesized via the condensation of aminothiophene derivatives with carbonyl or urea derivatives under thermal or catalytic conditions. A representative method involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea at elevated temperatures (ca. 200°C), yielding the corresponding thieno[3,2-d]pyrimidine-2,4-diol, which can be further functionalized as needed.
Experimental Example
In a conventional procedure, methyl 2-aminothiophene-3-carboxylate is intimately mixed with urea and heated to 200°C for approximately two hours. The resulting molten mass is subsequently dissolved in warm sodium hydroxide, decolorized, acidified, and recrystallized to afford the thieno[3,2-d]pyrimidine-2,4-diol in high yield (up to 90%).
Functionalization at the 2-Position
To introduce a mercapto group at the 2-position, the corresponding 2-chlorothieno[3,2-d]pyrimidinone can be synthesized and subjected to nucleophilic substitution with thiourea or sodium sulfide, yielding the 2-mercaptothieno[3,2-d]pyrimidinone intermediate.
Synthetic Route
A typical sequence involves chlorination of the 2-hydroxy or 2-oxo precursor with phosphorus oxychloride, followed by reaction with thiourea in ethanol to afford the 2-mercapto derivative. This intermediate is crucial for subsequent coupling with the haloacetamide.
Data Table: Synthesis of Thieno[3,2-d]pyrimidinone Core
Synthesis of N-(4-methoxyphenyl)haloacetamide Intermediate
Haloacetamide Formation
The N-(4-methoxyphenyl)haloacetamide intermediate is typically prepared by acylation of 4-methoxyaniline with haloacetic acid derivatives, such as chloroacetyl chloride or bromoacetyl bromide, under basic conditions.
Experimental Procedure
In a representative method, 4-methoxyaniline is dissolved in an inert solvent such as dichloromethane or acetonitrile, and treated with a stoichiometric amount of chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is maintained at low temperature (0–5°C) to minimize side reactions. After completion, the mixture is quenched with water, and the product is extracted and purified by recrystallization or chromatography.
Coupling of 2-Mercaptothieno[3,2-d]pyrimidinone with N-(4-methoxyphenyl)haloacetamide
Nucleophilic Substitution Reaction
The key step in the synthesis of this compound is the nucleophilic substitution of the haloacetamide by the 2-mercaptothieno[3,2-d]pyrimidinone derivative. This reaction proceeds via an S-alkylation mechanism, where the thiolate anion generated from the mercapto group attacks the electrophilic carbon of the haloacetamide, displacing the halide and forming the thioether linkage.
Reaction Conditions
The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base such as potassium carbonate or sodium hydride to generate the thiolate anion. The mixture is stirred at ambient or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC). The crude product is then purified by column chromatography or recrystallization.
Purification and Characterization
Purification Techniques
The final product is typically purified by column chromatography on silica gel, using a gradient of suitable eluents such as ethyl acetate and hexanes. Alternatively, recrystallization from ethanol or ethyl acetate may be employed, depending on the compound’s solubility profile.
Structural Elucidation
Comprehensive characterization is achieved through a combination of spectroscopic techniques:
- Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the amide carbonyl, thioether, and aromatic rings.
- Proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy provide detailed information on the chemical environment and connectivity of the atoms.
- Mass spectrometry (MS) verifies the molecular weight and fragmentation pattern.
- Elemental analysis ensures the compound’s purity and stoichiometry.
Alternative and Optimized Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the annulation and coupling steps, significantly reducing reaction times and, in some cases, improving yields. This approach is particularly effective in the construction of heterocyclic cores and S-alkylation reactions.
One-Pot Multicomponent Reactions
One-pot strategies, where multiple steps are combined without intermediate purification, have been explored to streamline the synthesis and minimize material loss. For example, the annulation and S-alkylation steps can be telescoped in a single reaction vessel, provided the reaction conditions are compatible.
Green Chemistry Considerations
Efforts to minimize the use of hazardous reagents and solvents have led to the adoption of greener alternatives, such as water or ethanol as solvents, and the use of catalytic rather than stoichiometric amounts of base or acid. These modifications can enhance the environmental sustainability of the synthesis without compromising efficiency.
Comparative Analysis of Preparation Methods
Yield and Efficiency
The classical multi-step approach, while robust, often results in moderate overall yields due to losses at each purification stage. Microwave-assisted and one-pot methods can improve efficiency, but may require optimization for each specific substrate.
Scalability
The described synthetic routes are amenable to scale-up, provided that exothermic steps (such as chlorination and S-alkylation) are carefully controlled. The use of safer reagents and solvents is particularly important in larger-scale preparations.
Reproducibility
Reproducibility is generally high when reaction conditions are rigorously controlled, particularly temperature, stoichiometry, and reaction time. The use of automated or semi-automated systems can further enhance reproducibility, especially in high-throughput settings.
Data Table: Comparative Yields and Conditions
| Method | Key Steps | Solvent | Temp (°C) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Classical Multi-step | Annulation, Chlorination, S-alkylation | DMF, EtOH | 25–200 | 40–65 (overall) | Robust, well-established | Time-consuming, moderate yield |
| Microwave-assisted | Annulation, S-alkylation | EtOH, DMF | 80–120 | 50–75 (overall) | Faster, higher yield | Equipment required, optimization needed |
| One-pot | Annulation + S-alkylation | EtOH | 80–100 | 45–60 (overall) | Streamlined, less waste | Compatibility issues |
Mechanistic Insights
Annulation Mechanism
The condensation of aminothiophene derivatives with urea or analogous reagents proceeds via nucleophilic attack on the carbonyl carbon, followed by cyclization and dehydration to yield the fused pyrimidinone ring. The presence of electron-withdrawing substituents can influence the reaction rate and regioselectivity.
S-Alkylation Mechanism
The S-alkylation of the 2-mercaptothieno[3,2-d]pyrimidinone with the haloacetamide involves deprotonation of the thiol to generate the nucleophilic thiolate, which then attacks the electrophilic carbon of the haloacetamide. The reaction is facilitated by polar aprotic solvents and a suitable base.
Side Reactions and By-products
Potential side reactions include over-alkylation, hydrolysis of the haloacetamide, and oxidation of the thiol. Careful control of reaction conditions and stoichiometry is essential to minimize these undesired pathways.
Experimental Notes and Troubleshooting
Reaction Monitoring
Thin-layer chromatography (TLC) is routinely used to monitor the progress of each step. High-performance liquid chromatography (HPLC) may also be employed for more precise quantification.
Purity Assessment
The purity of intermediates and final products should be assessed by NMR and HPLC. Impurities can often be traced to incomplete reactions or side-product formation, necessitating additional purification steps.
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thioacetamide derivatives are often prepared by reacting thiol-containing intermediates with chloroacetamide precursors under basic conditions (e.g., potassium carbonate in DMF) at room temperature, achieving yields up to 76% . Key steps include:
- Thiol activation : Use of DMF as a solvent to enhance nucleophilicity.
- Purification : Column chromatography with ethyl acetate/hexane gradients.
- Characterization : Confirm via H NMR (e.g., δ 12.52 ppm for NH-3, δ 3.75 ppm for OCH) and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard protocols include:
- NMR spectroscopy : Identify methoxy (δ 3.75–4.00 ppm) and thioacetamide (δ 4.00–4.20 ppm) groups .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio) to assess purity >95% .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 591.68 for analogous compounds) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC determination).
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Solubility : Use PBS (pH 7.4) or DMSO for stock solutions, ensuring concentrations <10 mM to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Modify the trifluoromethylphenyl or methoxyphenyl groups to assess impact on target binding. For example, replacing CF with Cl or F alters lipophilicity (logP) and potency .
- Biological testing : Compare IC values across derivatives in enzyme assays.
- Computational modeling : Use docking (e.g., AutoDock Vina) to predict interactions with active sites .
Q. What strategies address contradictory data in pharmacokinetic studies?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Discrepancies may arise from species-specific CYP450 isoforms .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction, as high binding (>95%) can mask in vivo efficacy .
Q. How can molecular dynamics (MD) simulations enhance mechanistic understanding?
- Force fields : Apply AMBER or CHARMM to model ligand-receptor complexes over 100 ns trajectories.
- Key metrics : Analyze hydrogen bond persistence, RMSD (<2 Å for stability), and binding energy (MM-PBSA) .
- Validation : Cross-reference with mutagenesis data (e.g., alanine scanning) .
Q. What are the challenges in optimizing bioavailability for this compound?
- Lipid solubility : Introduce polar groups (e.g., hydroxyl) to improve water solubility while maintaining logD ~2–3 .
- Permeability : Use Caco-2 monolayers to assess P-gp efflux ratios; inhibitors like verapamil can mitigate efflux .
Methodological Considerations
Q. How to resolve spectral ambiguities in NMR analysis?
- 2D experiments : Perform HSQC and HMBC to assign overlapping signals (e.g., aromatic protons at δ 6.5–7.5 ppm) .
- Deuterated solvents : Use DMSO-d for better solubility of rigid heterocycles .
Q. What in vivo models are appropriate for toxicity evaluation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
